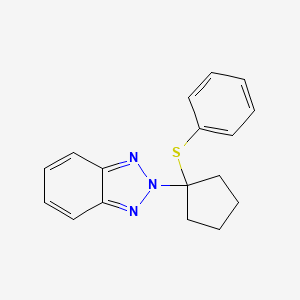

![molecular formula C18H17FN2O3S B2427831 N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-19-6](/img/structure/B2427831.png)

N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a sulfonamide group (-SO2NH2), a pyrroloquinoline group, and a fluoro-methylphenyl group. These groups suggest that the compound could have a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline group would form a bicyclic structure with nitrogen atoms, while the sulfonamide group would likely be attached to this core. The fluoro-methylphenyl group would add additional complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, which is a good nucleophile, and the fluoro-methylphenyl group, which could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación

Synthesis and Structure

The compound’s chemical structure consists of a fused bicyclic system with a sulfonamide group. It is characterized by a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene core. The presence of the fluorine atom and the methyl group adds to its uniqueness. Researchers have synthesized this compound using various methods, including direct methods and full-matrix least-squares refinement .

Biological Activity

Anticancer Potential: Studies have explored the compound’s potential as an anticancer agent. Its structural features suggest interactions with cellular targets, making it a candidate for further investigation. Researchers have evaluated its cytotoxicity against cancer cell lines, including breast, lung, and colon cancer cells. Preliminary results indicate promising activity, but more in-depth studies are needed .

Anti-Inflammatory Properties: Given the sulfonamide moiety, the compound may exhibit anti-inflammatory effects. Researchers have examined its impact on inflammatory pathways, such as NF-κB and COX-2. In vitro and in vivo experiments suggest that it modulates inflammatory responses, making it relevant for drug development .

Medicinal Chemistry

Drug Design and Optimization: The compound’s unique scaffold provides opportunities for medicinal chemistry. Researchers have explored modifications to enhance its pharmacokinetics, solubility, and bioavailability. Structural analogs have been synthesized, focusing on substituents at various positions. These derivatives may serve as lead compounds for drug discovery .

Target Identification: Computational studies (DFT) have predicted potential binding sites for the compound within specific proteins. Molecular docking simulations suggest interactions with enzymes involved in cell signaling, metabolism, and disease pathways. Identifying these targets can guide further experimental validation .

Materials Science

Organic Semiconductors: The π-conjugated system in the compound’s core makes it interesting for organic electronics. Researchers have investigated its use as a building block for organic semiconductors. Thin films of the compound exhibit favorable charge transport properties, making it relevant for flexible electronic devices .

Photophysical Properties: The compound’s absorption and emission spectra have been studied. Its fluorescence properties make it suitable for applications in sensors, imaging, and optoelectronics. Researchers have explored its behavior in different solvents and matrices, revealing potential applications in luminescent materials .

Conclusion

“N-(3-fluoro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide” holds promise across diverse fields, from cancer research to materials science. Its unique structure and potential biological activities warrant further investigation. Researchers should continue exploring its properties and applications to unlock its full potential in scientific and medical contexts .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The potential applications of this compound would likely depend on its biological activity. Given the presence of the sulfonamide group, it could potentially be explored for use as an antibiotic. Additionally, the complex structure of the compound suggests that it could have a variety of other biological activities that could be explored in future research .

Propiedades

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S/c1-11-2-4-14(10-16(11)19)20-25(23,24)15-8-12-3-5-17(22)21-7-6-13(9-15)18(12)21/h2,4,8-10,20H,3,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBWUMLMHLRDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

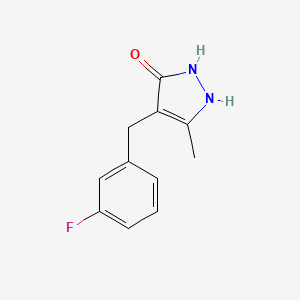

![N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2427748.png)

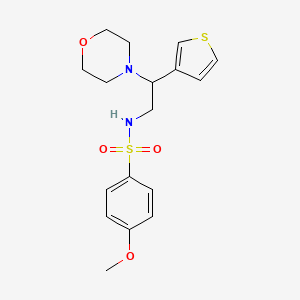

![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2427749.png)

![tert-butyl [(2E)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/no-structure.png)

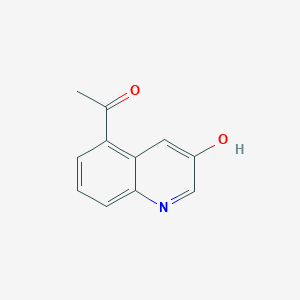

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[(4-chlorophenyl)methyl]-2-cyanoprop-2-enamide](/img/structure/B2427757.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2427764.png)

![2-[(3-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2427767.png)

![N-(2,4-difluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427769.png)

![2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2427770.png)

![8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2427771.png)